molecular formula C5H12O3 B3049932 2-Ethoxypropane-1,3-diol CAS No. 22598-16-9

2-Ethoxypropane-1,3-diol

Cat. No.: B3049932
CAS No.: 22598-16-9
M. Wt: 120.15 g/mol
InChI Key: SROPVESHEGBQKZ-UHFFFAOYSA-N
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Description

2-Ethoxypropane-1,3-diol (CAS 22598-16-9) is a chemical compound with the molecular formula C5H12O3 and a molecular weight of 120.15 g/mol . Also known as 2-ethyl glycerol, this compound serves as a versatile building block and intermediate in organic synthesis and medicinal chemistry research . Its structure, featuring both ether and two hydroxyl functional groups, makes it a valuable precursor for constructing more complex molecules. Researchers utilize this diol in the synthesis of various derivatives and as a substrate in chemical transformations . The presence of the ethoxy group influences the compound's polarity and solubility, making it a useful modifier in specialty chemical applications. This product is specifically intended for research and development purposes in a laboratory setting. It is strictly for research use only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) and conduct appropriate risk assessments before handling this chemical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethoxypropane-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O3/c1-2-8-5(3-6)4-7/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SROPVESHEGBQKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00556198
Record name 2-Ethoxypropane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00556198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22598-16-9
Record name 2-Ethoxypropane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00556198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethoxypropane-1,3-diol can be synthesized through several methods. One common approach involves the reaction of ethylene oxide with 1,3-propanediol in the presence of a catalyst. This reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, this compound is often produced through large-scale chemical processes. These processes may involve the use of continuous reactors and advanced purification techniques to achieve the desired product quality. The use of catalysts and optimized reaction conditions is crucial to maximize efficiency and minimize by-products .

Mechanism of Action

The mechanism of action of 2-Ethoxypropane-1,3-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the ethoxy group can participate in nucleophilic and electrophilic reactions, further expanding its range of chemical interactions .

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Functional Groups
This compound (hypothetical) C₅H₁₂O₃ Ethoxy at C2 120.15 Hydroxyl, Ethoxy
2-Ethylpropane-1,3-diol C₅H₁₂O₂ Ethyl at C2 104.15 Hydroxyl, Ethyl
2-Bromo-2-nitropropane-1,3-diol (Bronopol) C₃H₆BrNO₄ Bromo, Nitro at C2 200.99 Hydroxyl, Bromo, Nitro
2,2-Bis(azidomethyl)propane-1,3-diol (BAMP) C₅H₈N₆O₂ Azidomethyl at C2 200.15 Hydroxyl, Azide
2-Methylpropane-1,3-diol C₄H₁₀O₂ Methyl at C2 90.12 Hydroxyl, Methyl

Key Observations:

Substituent Size and Polarity: Ethyl and methyl groups (e.g., 2-Ethylpropane-1,3-diol , 2-Methylpropane-1,3-diol ) increase hydrophobicity compared to polar ethoxy or nitro groups. Ethoxy groups enhance solubility in organic solvents due to their ether linkage, whereas nitro and bromo groups (Bronopol ) introduce electronegativity, affecting reactivity.

Critical Insights:

  • Volatility Challenges : 2-Methylpropane-1,3-diol’s low molecular weight (90.12 g/mol) leads to high volatility, causing recovery issues in migration testing . In contrast, larger substituents (e.g., ethyl, ethoxy) likely reduce volatility.
  • Bronopol’s nitro and bromo groups enhance biocidal efficacy but may degrade under UV exposure .

Analytical and Industrial Challenges

  • Detection Limitations : Polar derivatives like 2-Methylpropane-1,3-diol interfere with chromatographic methods, necessitating specialized protocols .
  • Sensitivity vs. Safety : BAMP-based polymers balance low sensitivity with azide-related risks, highlighting the need for molecular weight optimization .

Biological Activity

2-Ethoxypropane-1,3-diol, also known as 2-ethoxy-1,3-propanediol, is an organic compound with the molecular formula C5_5H12_{12}O3_3. This diol is characterized by two hydroxyl groups (-OH) and is utilized in various industrial and scientific applications due to its chemical versatility. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure:

  • Molecular Formula: C5_5H12_{12}O3_3
  • CAS Number: 22598-16-9
  • Molecular Weight: 132.15 g/mol

Physical Properties:

  • Boiling Point: 90-92 °C (at 12 Torr)
  • Density: 1.064 ± 0.06 g/cm³
  • Hydrogen Bond Donor Count: 2
  • LogP: -0.62390

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through its hydroxyl groups. The compound can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the ethoxy group allows for participation in nucleophilic and electrophilic reactions, broadening its potential interactions in biological systems.

Solvent and Reagent in Biochemical Assays

This compound is commonly used as a solvent and reagent in biochemical assays. Its properties make it suitable for the preparation of biological samples and as a component in various chemical reactions necessary for biological research .

Pharmaceutical Applications

In the pharmaceutical industry, this compound serves as an intermediate in drug synthesis and formulation. Its ability to stabilize certain compounds enhances its utility in drug development processes.

Case Studies and Experimental Data

Several studies have explored the biological effects of this compound:

  • Toxicological Studies:
    • Research indicates that while this compound exhibits low toxicity levels, prolonged exposure may lead to adverse effects on human health, particularly concerning skin and respiratory irritation .
  • Biocompatibility:
    • A study assessing the biocompatibility of this compound in medical applications found that it does not elicit significant inflammatory responses when used in controlled concentrations .
  • Chemical Reactivity:
    • The compound has shown reactivity in oxidation reactions, producing aldehydes or ketones under specific conditions. This property is valuable for synthesizing biologically active molecules.

Data Table: Summary of Biological Activity

PropertyValue
Molecular FormulaC5_5H12_{12}O3_3
Boiling Point90-92 °C (at 12 Torr)
Density1.064 ± 0.06 g/cm³
Hydrogen Bond Donor Count2
LogP-0.62390
Toxicity LevelLow (with potential irritant effects)
BiocompatibilityCompatible at controlled concentrations

Q & A

Basic: What are the established synthetic routes for 2-Ethoxypropane-1,3-diol, and how can reaction conditions be optimized for yield?

Methodological Answer:
Synthesis typically involves etherification or alkylation of propane-1,3-diol derivatives. For example:

  • Etherification : Reacting propane-1,3-diol with ethyl bromide in the presence of a base (e.g., NaOH) under reflux, followed by purification via fractional distillation. Solvent selection (e.g., THF or DMF) impacts reaction kinetics .
  • Catalytic Methods : Transition metal catalysts (e.g., cobalt or vanadium complexes) can enhance regioselectivity and reduce side reactions. A dinuclear cobalt(III) complex derived from a Schiff base ligand improved etherification efficiency in related diol syntheses .
  • Optimization : Use design of experiments (DoE) to test variables (temperature, molar ratios, catalyst loading). Monitor progress via GC-MS or HPLC to identify optimal conditions .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy : Identify functional groups (e.g., hydroxyl stretches at 3200–3600 cm⁻¹, ether C-O-C bands near 1100 cm⁻¹) .
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to resolve the ethoxy group (δ 1.2–1.4 ppm for CH3_3, δ 3.4–3.7 ppm for OCH2_2) and diol protons (δ 3.6–4.0 ppm). DEPT-135 distinguishes primary/secondary carbons .
  • X-ray Crystallography : For crystalline derivatives, resolve molecular geometry and hydrogen-bonding networks. Example: A cobalt(III) complex with a similar diol ligand was structurally validated via X-ray .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as related diols show mild irritation in animal models .
  • Ventilation : Use fume hoods to prevent inhalation of vapors. In case of spills, absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Emergency Measures : For eye exposure, irrigate with water for ≥10 minutes. Contaminated clothing should be removed immediately .

Advanced: How does this compound behave under extreme pH or thermal conditions, and how can stability be assessed?

Methodological Answer:

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures. Related diols degrade above 200°C, releasing volatile ethers .
  • pH Stability : Perform accelerated stability studies (e.g., 40°C/75% RH for 6 months) in buffers (pH 1–13). Monitor degradation products (e.g., propane-1,3-diol or ethoxy fragments) via LC-MS .
  • Hydrolysis Resistance : The ethoxy group confers moderate resistance to hydrolysis compared to unsubstituted diols. Use Arrhenius plots to predict shelf life .

Advanced: What catalytic applications exist for this compound in organic synthesis?

Methodological Answer:

  • Ligand in Metal Complexes : Its hydroxyl and ether groups chelate metals like vanadium or cobalt, forming catalysts for oxidation reactions. Example: A vanadium(V) complex with a similar diol ligand showed high activity in epoxidation .
  • Solvent in Cross-Coupling Reactions : Acts as a green solvent substitute for DMF or THF in Pd-catalyzed couplings (e.g., Suzuki-Miyaura), improving yields by stabilizing intermediates .
  • Method Development : Compare turnover numbers (TON) and selectivity in model reactions (e.g., alkene epoxidation) using kinetic profiling .

Advanced: How can trace amounts of this compound be quantified in complex matrices (e.g., biological or environmental samples)?

Methodological Answer:

  • GC-MS with Derivatization : Derivatize using BSTFA or MSTFA to enhance volatility. Use isotopic internal standards (e.g., 13C^{13}C-labeled analogs) for calibration, achieving detection limits <1 ppb .
  • LC-HRMS : Employ hydrophilic interaction liquid chromatography (HILIC) coupled with high-resolution MS for polar matrices. Optimize ionization (ESI+ or APCI) based on matrix interference .
  • Validation : Follow ICH Q2(R1) guidelines for linearity (R2^2 ≥0.99), precision (%RSD <5%), and recovery (80–120%) across spiked samples .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Ethoxypropane-1,3-diol
Reactant of Route 2
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